Cas no 792940-10-4 (4-(5-(Trifluoromethyl)-2-pyridyl)-piperazinecarbaldehyde)

4-(5-(Trifluoromethyl)-2-pyridyl)-piperazinecarbaldehyde is a versatile heterocyclic compound featuring a pyridine core substituted with a trifluoromethyl group and a piperazinecarbaldehyde moiety. This structure imparts unique reactivity, making it valuable in pharmaceutical and agrochemical synthesis. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the aldehyde functionality allows for further derivatization via condensation or nucleophilic addition reactions. Its piperazine ring contributes to conformational flexibility, facilitating interactions with biological targets. The compound is particularly useful in medicinal chemistry for designing enzyme inhibitors or receptor modulators. High purity and well-defined synthetic pathways ensure reproducibility in research applications. Proper handling under inert conditions is recommended due to the aldehyde's sensitivity.
4-(5-(Trifluoromethyl)-2-pyridyl)-piperazinecarbaldehyde structure
792940-10-4 structure
Product Name:4-(5-(Trifluoromethyl)-2-pyridyl)-piperazinecarbaldehyde
CAS No:792940-10-4
MF:C11H12F3N3O
MW:259.227692604065
MDL:MFCD00170234
CID:2298489
PubChem ID:4226725
Update Time:2025-05-24

4-(5-(Trifluoromethyl)-2-pyridyl)-piperazinecarbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-(5-(Trifluoromethyl)-2-pyridyl)-piperazinecarbaldehyde
    • 4-(5-(TRIFLUOROMETHYL)-2-PYRIDYL)PIPERAZINECARBALDEHYDE
    • STK196285
    • AKOS003397409
    • MFCD00170234
    • 4-[5-(TRIFLUOROMETHYL)-2-PYRIDYL]TETRAHYDRO-1(2H)-PYRAZINECARBALDEHYDE
    • 1(2H)-Pyrazinecarboxaldehyde, tetrahydro-4-[5-(trifluoromethyl)-2-pyridinyl]-
    • 792940-10-4
    • SCHEMBL26298353
    • 4-(5-(Trifluoromethyl)pyridin-2-yl)piperazine-1-carbaldehyde
    • MS-6240
    • 4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbaldehyde
    • 4-(5-(trifluoromethyl)-2-pyridyl)piperazinecarbaldehyde, AldrichCPR
    • FT168984
    • MDL: MFCD00170234
    • Inchi: 1S/C11H12F3N3O/c12-11(13,14)9-1-2-10(15-7-9)17-5-3-16(8-18)4-6-17/h1-2,7-8H,3-6H2
    • InChI Key: RLWIXOQDBILIDJ-UHFFFAOYSA-N
    • SMILES: FC(C1=CN=C(C=C1)N1CCN(C=O)CC1)(F)F

Computed Properties

  • Exact Mass: 259.09324650g/mol
  • Monoisotopic Mass: 259.09324650g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 290
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 36.4Ų

4-(5-(Trifluoromethyl)-2-pyridyl)-piperazinecarbaldehyde Security Information

  • Hazard Category Code: 25
  • Safety Instruction: 45
  • Hazardous Material Identification: T

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4-(5-(Trifluoromethyl)-2-pyridyl)-piperazinecarbaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:792940-10-4)4-(5-(Trifluoromethyl)-2-pyridyl)-piperazinecarbaldehyde
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Quantity:5g/10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:35
Price ($):172.0/193.0
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Additional information on 4-(5-(Trifluoromethyl)-2-pyridyl)-piperazinecarbaldehyde

Comprehensive Overview of 4-(5-(Trifluoromethyl)-2-pyridyl)-piperazinecarbaldehyde (CAS No. 792940-10-4)

4-(5-(Trifluoromethyl)-2-pyridyl)-piperazinecarbaldehyde (CAS No. 792940-10-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its trifluoromethylpyridyl and piperazinecarbaldehyde moieties, serves as a versatile intermediate in the synthesis of bioactive molecules. Its unique structural features make it a valuable building block for drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.

The growing interest in 4-(5-(Trifluoromethyl)-2-pyridyl)-piperazinecarbaldehyde is driven by its potential applications in addressing modern healthcare challenges, such as antibiotic resistance and targeted cancer therapies. Researchers are increasingly exploring its role in designing next-generation small-molecule drugs, with a focus on improving drug efficacy and reducing side effects. The compound's trifluoromethyl group enhances its metabolic stability, a critical factor in pharmacokinetic optimization.

From a synthetic chemistry perspective, CAS No. 792940-10-4 offers intriguing possibilities for structure-activity relationship (SAR) studies. Its piperazine core provides a flexible scaffold for molecular diversification, while the pyridyl ring contributes to enhanced binding affinity with biological targets. Recent publications have highlighted its utility in creating selective enzyme inhibitors, particularly in the context of inflammatory and neurological disorders.

The compound's relevance extends to contemporary discussions about green chemistry and sustainable synthesis. Researchers are investigating eco-friendly catalytic systems for producing 4-(5-(Trifluoromethyl)-2-pyridyl)-piperazinecarbaldehyde, aligning with the pharmaceutical industry's push toward environmentally benign processes. This focus on sustainability has made it a subject of interest in medicinal chemistry forums and patent applications.

Analytical characterization of 792940-10-4 typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods ensure the compound meets stringent quality standards for research applications. The presence of both aldehyde and heterocyclic functionalities in its structure requires careful handling under inert atmospheres to prevent degradation.

In the context of intellectual property, 4-(5-(Trifluoromethyl)-2-pyridyl)-piperazinecarbaldehyde appears in numerous patent filings related to drug discovery platforms. Its structural motifs are frequently incorporated into proprietary compounds targeting G-protein coupled receptors (GPCRs) and various signal transduction pathways. This commercial interest underscores its importance in modern pharmaceutical development pipelines.

The compound's physicochemical properties, including its logP value and hydrogen bonding capacity, make it particularly suitable for crossing biological membranes - a crucial consideration in CNS drug design. These characteristics have led to its inclusion in several high-throughput screening libraries, where researchers evaluate its potential against diverse biological targets.

Emerging trends in computational chemistry have enabled more efficient exploration of 792940-10-4's potential. Molecular docking studies and quantitative structure-activity relationship (QSAR) models help predict its interactions with various enzymes and receptors, accelerating the drug discovery process. This computational approach complements traditional laboratory synthesis and testing methods.

From a regulatory standpoint, proper documentation of 4-(5-(Trifluoromethyl)-2-pyridyl)-piperazinecarbaldehyde includes comprehensive SDS preparation and adherence to Good Laboratory Practice (GLP) standards. While not classified as hazardous under standard conditions, appropriate safety measures should be observed during handling, particularly regarding its aldehyde functionality.

The future research directions for this compound likely involve exploring its prodrug derivatives and investigating its potential in combination therapies. As the pharmaceutical industry continues to emphasize precision medicine, compounds like 792940-10-4 will play increasingly important roles in developing targeted therapeutic agents with improved safety profiles.

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Amadis Chemical Company Limited
(CAS:792940-10-4)4-(5-(Trifluoromethyl)-2-pyridyl)-piperazinecarbaldehyde
A1176911
Purity:99%/99%
Quantity:5g/10g
Price ($):172.0/193.0
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